molecular formula C11H10O3 B14410131 2(5H)-Furanone, 5-(phenoxymethyl)- CAS No. 84124-89-0

2(5H)-Furanone, 5-(phenoxymethyl)-

Cat. No.: B14410131
CAS No.: 84124-89-0
M. Wt: 190.19 g/mol
InChI Key: JWAQVVXDEICTTP-UHFFFAOYSA-N
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Description

2(5H)-Furanone, 5-(phenoxymethyl)- is an organic compound that belongs to the class of furanones Furanones are heterocyclic compounds containing a furan ring with a ketone group This particular compound is characterized by the presence of a phenoxymethyl group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(phenoxymethyl)- can be achieved through several methods. One common approach involves the reaction of triglycidyl isocyanurate with unsubstituted or substituted phenol. This reaction is relatively straightforward and involves simple purification steps . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 5-(phenoxymethyl)- may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2(5H)-Furanone, 5-(phenoxymethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxymethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted furanones.

Scientific Research Applications

2(5H)-Furanone, 5-(phenoxymethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2(5H)-Furanone, 5-(phenoxymethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2(5H)-Furanone, 5-(methoxymethyl)-
  • 2(5H)-Furanone, 5-(ethoxymethyl)-
  • 2(5H)-Furanone, 5-(butoxymethyl)-

Uniqueness

2(5H)-Furanone, 5-(phenoxymethyl)- is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar furanones.

Properties

CAS No.

84124-89-0

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

2-(phenoxymethyl)-2H-furan-5-one

InChI

InChI=1S/C11H10O3/c12-11-7-6-10(14-11)8-13-9-4-2-1-3-5-9/h1-7,10H,8H2

InChI Key

JWAQVVXDEICTTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2C=CC(=O)O2

Origin of Product

United States

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